molecular formula C20H18N4O2 B11696498 2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11696498
M. Wt: 346.4 g/mol
InChI Key: GYUQUMSZAYZNJT-SSDVNMTOSA-N
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Description

2-[(2E)-2-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound that features a combination of naphthalene, hydrazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves the condensation of 2-hydroxynaphthaldehyde with a hydrazine derivative, followed by cyclization with a pyridine-based compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and may require heating under reflux to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of possible products.

Scientific Research Applications

2-[(2E)-2-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazone derivatives and Schiff bases, such as:

  • 2-[(2E)-2-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHYL)-6-METHYLPYRIDINE-3-CARBONITRILE
  • 2-[(2E)-2-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-(ETHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE

Uniqueness

The uniqueness of 2-[(2E)-2-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C20H18N4O2/c1-13-9-15(12-26-2)17(10-21)20(23-13)24-22-11-18-16-6-4-3-5-14(16)7-8-19(18)25/h3-9,11,25H,12H2,1-2H3,(H,23,24)/b22-11+

InChI Key

GYUQUMSZAYZNJT-SSDVNMTOSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)N/N=C/C2=C(C=CC3=CC=CC=C32)O)C#N)COC

Canonical SMILES

CC1=CC(=C(C(=N1)NN=CC2=C(C=CC3=CC=CC=C32)O)C#N)COC

Origin of Product

United States

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